Methyl N-Boc-2-oxopiperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBUILFJIXXYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl N Boc 2 Oxopiperidine 3 Carboxylate
Strategies for Lactam Ring Formation
Cyclization Reactions for 2-Oxopiperidine Core Construction
The direct formation of the six-membered lactam ring is a common and effective strategy. These reactions typically involve the intramolecular cyclization of a linear precursor containing the requisite nitrogen and carbon framework.
The Dieckmann condensation is a classic intramolecular reaction of diesters with a base to form β-keto esters, which is highly effective for synthesizing 5- and 6-membered rings. nih.govmdma.chgoogle.com In the context of 2-oxopiperidine synthesis, a suitable N-protected amino diester undergoes base-mediated cyclization to yield the corresponding cyclic β-keto ester. The driving force for this reaction is the formation of a stable enolate of the resulting β-keto ester under the basic conditions. mdma.ch
A related and highly relevant approach is the reductive cyclization of a nitro-diester precursor. For instance, the synthesis of Ethyl trans-4-(p-fluorophenyl)-2-oxo-3-piperidinecarboxylate, a close analog of the target compound, has been achieved through such a pathway. The process begins with the Michael addition of nitromethane (B149229) to an appropriate diethyl benzalmalonate, followed by reduction of the nitro group to an amine, which then spontaneously cyclizes to form the 2-oxopiperidine ring. nih.gov
Table 1: Example of Reductive Cyclization for 2-Oxopiperidine Synthesis
| Precursor | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Diethyl 2-(2-cyano-2-(p-fluorophenyl)ethyl)malonate | H₂, Raney-Ni, Acetic Anhydride | Ethyl trans-4-(p-fluorophenyl)-2-oxo-3-piperidinecarboxylate | Not specified | nih.gov |
This table illustrates a multi-step sequence where cyclization is a key transformation.
Intramolecular C-H insertion reactions, particularly N-H insertions, provide a powerful method for constructing nitrogen-containing heterocycles. researchgate.net This strategy typically involves the generation of a reactive carbenoid species from a diazo compound, which then undergoes an intramolecular insertion into an N-H bond to form the lactam ring. rsc.orgnih.gov Transition metals, most commonly rhodium(II) and copper(II) complexes, are used to catalyze the decomposition of the diazo compound and facilitate the carbene transfer. researchgate.netnih.gov
For the synthesis of a 2-oxopiperidine, a δ-amino-α-diazo-β-keto ester precursor would be required. The N-Boc protecting group on the nitrogen atom would participate in the insertion reaction. While direct examples for the target molecule are not prevalent, the synthesis of β- and γ-lactams by this method is well-established, demonstrating the principle. researchgate.netrsc.org The chemoselectivity of the insertion can be controlled by the choice of catalyst and the design of the substrate. frontiersin.org Metal-free conditions using Brønsted acids have also been developed for the intramolecular cyclization of diazoketones derived from amino acids to form related oxazinanones. researchgate.netresearchgate.net
Table 2: Catalysts Used in N-H Insertion Reactions for Lactam Formation
| Catalyst System | Substrate Type | Product Type | Reference |
|---|---|---|---|
| Rhodium(II) carboxylates | Diazoacetamides | β- and γ-Lactams | rsc.orgnih.gov |
| Ruthenium(II) complexes | Diazoacetamides | β- and γ-Lactams | nih.gov |
| TpBr₃Ag (Silver) | Diazo compounds | Primary Amines (intermolecular) | frontiersin.org |
Ring-expansion reactions offer an alternative and powerful route to piperidinone scaffolds, often starting from more readily available smaller rings like pyrrolidines or furans. researchgate.netnih.gov
A prominent example is the aza-Achmatowicz reaction, which is an oxidative rearrangement of a furfurylamine (B118560) to a 6-hydroxy-2H-1,3-oxazine, which is in equilibrium with its 2-hydroxypiperidinone tautomer. ru.nlnih.govrsc.org Starting with N-Boc-furfurylamine, oxidation (e.g., with m-CPBA or Oxone/KBr) yields a functionalized 2-hydroxypiperidinone, a direct precursor that can be further elaborated to the target molecule. chemicalbook.comnuph.edu.ua This method provides a facile entry into highly functionalized piperidinones. ru.nl
Another strategy involves the ring expansion of prolinol (a pyrrolidine (B122466) derivative) to a piperidine (B6355638) under Mitsunobu reaction conditions, proceeding through a bicyclic aziridinium (B1262131) ion intermediate. rsc.org The regioselectivity of the nucleophilic attack on this intermediate determines the ratio of the ring-expanded piperidine product to the rearranged pyrrolidine.
Table 3: Aza-Achmatowicz Rearrangement for Piperidinone Synthesis
| Starting Material | Oxidant/Conditions | Intermediate Product | Reference |
|---|---|---|---|
| N-Boc-furfurylamine | Oxone / KBr (cat.) | Functionalized 2-hydroxypiperidine | chemicalbook.com |
| Protected furfurylamine | m-CPBA | N,O-acetal (hemiaminal) | ru.nlnih.gov |
Cascade or tandem reactions that form the piperidine ring in a sequence of steps within a single pot are highly efficient. A key strategy involves the intramolecular reductive amination or hydroamination of a suitable precursor. For example, a 1,7-ene-diene can undergo nickel-catalyzed cyclization to form a bicyclic piperidinone, which can then be reduced. nih.gov
A more direct approach is the reductive cyclization of ω-azidoalkyl boronic esters in the presence of boron trichloride (B1173362) to yield piperidines. chemicalbook.com Similarly, a reductive hydroamination/cyclization cascade of alkynes, mediated by acid, can generate an iminium ion that is subsequently reduced to the piperidine. nih.gov
A particularly relevant industrial process for a related structure involves the catalytic hydrogenation of a cyano-diester. The reduction of the nitrile to a primary amine is followed by a spontaneous intramolecular cyclization (amidation) with one of the ester groups to furnish the 2-oxopiperidine-3-carboxylate core. nih.gov This highlights an efficient cascade that combines reduction and cyclization.
Enamine-Based Synthesis of Pyrazole (B372694) Carboxylates and Related Structures
While not a direct synthesis of the target lactam, this methodology showcases the utility of N-Boc piperidine precursors in constructing other complex heterocycles, such as pyrazoles. The core strategy involves converting an N-Boc piperidine carboxylic acid into a β-keto ester, which is then transformed into a reactive β-enamino diketone intermediate. nih.gov
Specifically, (R)- or (S)-N-Boc-piperidine-3-carboxylic acid can be converted to its corresponding β-keto ester. Treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates the key enamine. nih.gov This enamine serves as a versatile building block. Subsequent reaction with various hydrazines leads to the regioselective synthesis of novel Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. nih.gov This pathway demonstrates how the piperidine core can be used as a scaffold for the synthesis of related heterocyclic amino acid-like structures.
Table 4: Synthesis of Pyrazole Carboxylates from N-Boc-Piperidine Precursors
| Piperidine Precursor | Key Intermediate | Reagent for Cyclization | Product | Reference |
|---|---|---|---|---|
| (R)-N-Boc-piperidine-3-carboxylic acid | β-enamino diketone | Phenylhydrazine | Methyl 5-(N-Boc-piperidin-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate | nih.gov |
| (S)-N-Boc-piperidine-3-carboxylic acid | β-enamino diketone | Hydrazine (B178648) hydrate | Methyl 5-(N-Boc-piperidin-3-yl)-1H-pyrazole-4-carboxylate | nih.gov |
Introduction of the Methoxycarbonyl Group at the C3 Position
The functionalization of the 2-oxopiperidine scaffold at the C3 position with a methoxycarbonyl group is a key transformation for accessing the target compound. One effective strategy involves the acylation of an N-protected piperidine precursor. A common method begins with the conversion of N-Boc protected piperidine carboxylic acids into more reactive intermediates. For instance, N-Boc-piperidine-3-carboxylic acid can be treated with reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (B28879) (DMAP) in the presence of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid). nih.gov The resulting adduct can then undergo methanolysis to yield the desired β-keto ester, effectively introducing the methoxycarbonyl group at the C3 position. nih.gov
Another established approach is the direct C-acylation of an enolate generated from an N-protected 2-piperidone. This involves treating the piperidone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon (C3). The resulting enolate is then quenched with an electrophilic source of the methoxycarbonyl group, such as methyl chloroformate or dimethyl carbonate, to furnish the C3-carboxylated product. The conditions for this reaction, including solvent and temperature, must be carefully controlled to maximize the yield of the desired product.
N-Protection with the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal under mild acidic conditions.
Direct N-Boc Protection Strategies
The most direct method for N-protection involves reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically performed on a piperidine carboxylate salt, such as methyl piperidine-3-carboxylate hydrochloride. The process is often facilitated by a base to neutralize the hydrochloride and catalyze the reaction. For example, a mixture can be treated with Boc₂O in the presence of a base like potassium carbonate or triethylamine (B128534) (Et₃N). rsc.orgchemicalbook.com The reaction is commonly carried out in solvents such as methanol (B129727) (MeOH) or dichloromethane (B109758) (DCM) at room temperature or below. rsc.orgchemicalbook.com
Table 1: Examples of Direct N-Boc Protection Reactions
| Starting Material | Reagents | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Methyl 4-oxopiperidine-3-carboxylate HCl | Boc₂O, K₂CO₃ | MeOH | 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate | rsc.org |
Sequential Protection/Deprotection Methodologies
In more complex syntheses, it can be advantageous to introduce the Boc group at a different stage or to replace another protecting group with it. A common strategy involves using a protecting group that is stable to certain conditions and then swapping it for the Boc group later. For instance, a benzyl (B1604629) (Bn) group can be used to protect the nitrogen during initial synthetic steps. The benzyl group is stable to many non-reductive conditions but can be cleanly removed via catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and H₂ gas). rsc.org Once the benzyl group is cleaved to reveal the secondary amine, the resulting piperidine can be directly protected using the standard Boc-protection protocols described above. This sequential approach provides synthetic flexibility, allowing for a wider range of chemical transformations on the piperidine ring without affecting the nitrogen atom.
Stereoselective Synthesis of Methyl N-Boc-2-oxopiperidine-3-carboxylate and its Derivatives
The biological activity of many pharmaceuticals is dependent on their specific stereochemistry. Consequently, significant research has focused on developing stereoselective methods to synthesize chiral piperidine derivatives.
Asymmetric Synthesis Approaches to Chiral Piperidine Derivatives
Asymmetric synthesis allows for the preparation of enantiomerically enriched piperidines, which are valuable scaffolds for a range of bioactive molecules. nih.gov Several powerful strategies have been developed:
Chiral Auxiliaries: Commercially available chiral amines can be used as auxiliaries to induce stereoselectivity in ring-forming reactions. Following the key transformation, the auxiliary can be cleaved to yield the enantioenriched NH-piperidine. researchgate.net
Catalytic Asymmetric Reactions: This approach uses a chiral catalyst to generate a chiral product. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method can convert dihydropyridines and boronic acids into 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be further transformed into the desired piperidines. snnu.edu.cn
Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers a sustainable route to chiral piperidines. nih.gov For instance, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantioselectivity. nih.gov
Table 2: Overview of Asymmetric Synthesis Strategies for Piperidines
| Strategy | Key Features | Example Application | Reference |
|---|---|---|---|
| Chiral Amine Auxiliary | Exocyclic chirality induces stereocontrol in condensation reactions. | Nitroalkene/amine/enone (NAE) condensation. | researchgate.netrsc.org |
| Rh-Catalyzed Reaction | Asymmetric reductive Heck reaction of dihydropyridines. | Synthesis of precursors to Niraparib and Preclamol. | snnu.edu.cn |
Diastereoselective Synthesis of Substituted Piperidines
When synthesizing piperidines with multiple stereocenters, controlling the relative stereochemistry is crucial. Diastereoselective methods are designed to favor the formation of one diastereomer over others. nih.gov
Catalyst-Controlled Cyclization: Iron(III) chloride (FeCl₃) has been used as an eco-friendly catalyst for the cyclization of allylic substrates to form cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org The high selectivity is attributed to the thermodynamic equilibration of the products to favor the more stable cis-isomer. acs.org
Substrate-Directed Reactions: The stereochemistry of a reaction can be directed by functional groups already present in the substrate. For example, a new bifunctional epoxidation reagent was developed for the diastereoselective epoxidation of sterically hindered tetrahydropyridines. nih.gov In this system, a carboxylic acid group on the reagent is believed to form a hydrogen bond with the amino group of the substrate, directing the epoxidation to a specific face of the double bond. nih.govacs.org
Multicomponent Reactions: Highly substituted piperidin-2-ones can be synthesized with high diastereoselectivity through four-component reactions involving Michael acceptors, pyridinium (B92312) ylides, aldehydes, and ammonium (B1175870) acetate. researchgate.net These domino reactions can create multiple stereocenters in a single step, resulting in the formation of only one diastereomer. researchgate.net
Biocatalytic Approaches for Enantioselective Transformations
Biocatalysis has emerged as a powerful strategy for the synthesis of enantiopure pharmaceutical intermediates, offering high selectivity under mild reaction conditions. mdpi.com For piperidine derivatives, enzymatic methods facilitate the creation of specific stereoisomers, which is crucial for pharmacological activity. The application of enzymes such as hydroxylases, nitrilases, and lipases allows for precise enantioselective transformations on piperidine precursors. chemistryviews.orgnih.govrsc.org
Researchers have successfully employed enzymatic C-H oxidation to introduce hydroxyl groups into 2- and 3-carboxylated piperidines with high enantioselectivity. chemistryviews.org For instance, the use of engineered proline-4-hydroxylase (P4H) and specifically ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) has been shown to catalyze the hydroxylation of 3-carboxylated piperidines, a key transformation for producing functionalized building blocks. chemistryviews.org These hydroxylated intermediates are valuable for further derivatization. chemistryviews.org
Enzyme libraries, containing a diverse set of catalysts, are often screened to find an enzyme with the desired activity and selectivity for a specific substrate. nih.gov This approach has been successful in the development of nitrilases for the enantioselective production of various carboxylic acid derivatives, achieving high enantiomeric excesses (ee) of 95-99%. nih.gov Similarly, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been utilized in immobilized form for the synthesis of piperidine derivatives. rsc.org Immobilizing the enzyme on magnetic halloysite (B83129) nanotubes not only facilitates its reuse over multiple cycles but can also enhance its catalytic efficiency compared to the free enzyme. rsc.org
The table below summarizes key findings in the biocatalytic transformation of piperidine-related structures, highlighting the enzymes used and the selectivities achieved.
| Enzyme/Biocatalyst | Transformation Type | Substrate Type | Key Finding/Selectivity | Reference |
|---|---|---|---|---|
| Ectoine 5-hydroxylase (SaEctD) | C–H Hydroxylation | 3-Carboxylated Piperidines | Enables enzymatic hydroxylation at the C-5 position of the piperidine ring. | chemistryviews.org |
| Nitrilase Library | Enantiotopic Hydrolysis | 3-Hydroxyglutaronitrile | Identified enzymes providing access to either (R) or (S)-4-cyano-3-hydroxybutyric acid with >95% ee. | nih.gov |
| Immobilized Candida antarctica lipase B (CALB@MHNTs) | Multicomponent Reaction | Benzaldehydes, Anilines, Acetoacetate Esters | First biocatalytic synthesis of piperidines via multicomponent reaction; catalyst reusable for up to 10 cycles. | rsc.org |
| Oxidase/Reductase Enzyme Mixture | Chemo-enzymatic Dearomatization | Pyridiniums | Accesses enantioenriched 3- and 4-substituted piperidine products from pyridinium precursors. | acs.org |
Control of Regioselectivity in Cyclization Reactions
The regioselectivity of cyclization reactions is a critical factor in the synthesis of substituted piperidines, including the 2-oxopiperidine scaffold. The formation of a six-membered ring must compete with other possible ring closures, such as the formation of a five-membered pyrrolidine ring. nih.govorganic-chemistry.org Control over the reaction pathway is often achieved by carefully selecting the catalyst, ligands, protecting groups, and substrate architecture. nih.govnih.govfrontiersin.org
One key strategy involves metal-catalyzed intramolecular reactions. For example, palladium-catalyzed diamination of unactivated alkenes can be directed to form either piperidines (6-endo cyclization) or pyrrolidines (5-exo cyclization) by tuning the steric hindrance of the phosphine (B1218219) ligand. nih.govorganic-chemistry.org Similarly, rhodium-catalyzed C-H functionalization of N-Boc-piperidine can be directed to the C2, C3, or C4 positions by the choice of both the rhodium catalyst and the nitrogen protecting group. nih.gov
Substrate-controlled regioselectivity is another powerful approach. In the synthesis of azaheterocycles from aziridine (B145994) precursors, the nature of a functional group on a side chain can dictate the position of nucleophilic attack and the subsequent cyclization pathway. frontiersin.org For instance, an aziridine with a γ-keto group on the C2 substituent undergoes ring-opening at the C2 position, leading to a piperidine derivative after cyclization. frontiersin.org In contrast, a similar substrate with a γ-silylated hydroxy group leads to attack at the C3 position, ultimately forming a pyrrolidine. frontiersin.org
The intramolecular cyclization of N-Boc protected epoxides also demonstrates controllable regioselectivity. rsc.org The reaction can proceed via either a 5-exo or 6-endo pathway. Substrates with an alkyl group at the C-3 position of the epoxide yield 1,3-oxazolidin-2-ones (5-exo product) exclusively, while specific aryl-substituted substrates can favor the formation of 1,3-oxazinan-2-ones (6-endo product). rsc.org These examples underscore the principle that subtle electronic and steric modifications can profoundly influence the regiochemical outcome of cyclization.
The following table details methods for controlling regioselectivity in the formation of piperidine rings and related structures.
| Reaction Type | Controlling Factor | Outcome/Regioselectivity | Reference |
|---|---|---|---|
| Palladium-Catalyzed Diamination of Alkenes | Ligand Steric Hindrance | A more sterically hindered ligand can favor pyrrolidone (5-exo) formation over piperidine (6-endo) formation. | nih.govorganic-chemistry.org |
| Rhodium-Catalyzed C-H Functionalization | Catalyst and N-Protecting Group | N-Boc-piperidine with Rh₂(R-TCPTAD)₄ yields 2-substituted products; other catalysts/protecting groups yield 4-substituted products. | nih.gov |
| Aziridine Ring-Opening/Cyclization | Substituent Functional Group | A γ-ketone on the C2-substituent leads to piperidine formation, while a γ-silylated hydroxy group leads to pyrrolidine. | frontiersin.org |
| Intramolecular N-Boc-Epoxide Cyclization | Substrate Substituent | Alkyl groups at C-3 favor 5-exo cyclization, while a specific tetralin-bearing substrate undergoes fully regioselective 6-endo closure. | rsc.org |
| Radical Cyclization of 1,6-enynes | Solvent | Cyclization using methanol as the solvent favors a 5-exo-trig pathway, while acetonitrile (B52724) favors a 6-endo-trig pathway to yield piperidines. | mdpi.com |
Chemical Reactivity and Transformation of Methyl N Boc 2 Oxopiperidine 3 Carboxylate
Reactions at the Ketone Moiety (C2-oxo)
The ketone at the C2 position is a primary site for nucleophilic attack and reduction, leading to the formation of corresponding alcohol derivatives. Furthermore, the adjacent alpha-carbon (C3) is activated, allowing for various functionalization reactions.
The carbonyl group at the C2 position can be selectively reduced to a hydroxyl group, yielding N-Boc-2-hydroxypiperidine-3-carboxylate derivatives. This transformation is typically achieved using common reducing agents. The analogous reduction of N-Boc-3-piperidone and N-Boc-4-piperidone provides insight into the expected reactivity. chemicalbook.com For instance, sodium borohydride (B1222165) (NaBH₄) is frequently employed in alcoholic solvents like methanol (B129727) or ethanol (B145695) for the reduction of cyclic ketones under mild conditions. google.com The asymmetric reduction of N-Boc-piperidin-3-one using reductases is also a known method to produce chiral hydroxypiperidines with high enantioselectivity. chemicalbook.com This suggests that similar enzymatic or chemo-catalytic methods could be applied to achieve stereoselective reduction of the C2-ketone in Methyl N-Boc-2-oxopiperidine-3-carboxylate.
| Reducing Agent | Solvent | Conditions | Product | Notes |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/THF | -10°C to 0°C | Methyl N-Boc-2-hydroxypiperidine-3-carboxylate | A standard and mild method for ketone reduction. |
| Ketoreductases | Aqueous Buffer | Room Temperature | (2S)- or (2R)-Methyl N-Boc-2-hydroxypiperidine-3-carboxylate | Allows for high stereoselectivity, yielding specific chiral isomers. chemicalbook.com |
The hydrogen atom at the C3 position is acidic due to its location between two electron-withdrawing carbonyl groups (the C2-ketone and the C3-ester). This feature facilitates deprotonation by a suitable base to form a stabilized enolate intermediate. This enolate can then act as a nucleophile, reacting with various electrophiles to introduce new substituents at the C3 position.
Strategies for the functionalization of N-Boc-piperidine at positions alpha to the nitrogen have been developed, often involving directed lithiation followed by reaction with electrophiles. researchgate.netresearchgate.net While the electronic environment of the target molecule is different due to the C2-oxo group, the principle of generating a nucleophilic carbon center for subsequent functionalization remains relevant. The β-keto ester moiety in this compound is analogous to systems like the acetoacetic ester, which are well-known for their utility in forming carbon-carbon bonds via enolate chemistry. Reactions such as alkylation (with alkyl halides) or acylation (with acyl chlorides) at the C3 position are therefore feasible synthetic transformations.
| Reaction Type | Reagents | Intermediate | Potential Product |
|---|---|---|---|
| Alkylation | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | Enolate | Methyl N-Boc-3-alkyl-2-oxopiperidine-3-carboxylate |
| Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | Enolate | Methyl N-Boc-3-acyl-2-oxopiperidine-3-carboxylate |
Reactions Involving the Ester Functionality (C3-methoxycarbonyl)
The methyl ester at the C3 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-Boc-2-oxopiperidine-3-carboxylic acid. This reaction is typically carried out under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, effectively converts the ester to a carboxylic acid. nih.gov This transformation is common in the synthesis of piperidine-based pharmaceutical intermediates. nih.gov
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | N-Boc-2-oxopiperidine-3-carboxylic acid nih.gov |
| Lithium Hydroxide (LiOH) | THF/Water | Room Temperature | N-Boc-2-oxopiperidine-3-carboxylic acid |
Transesterification allows for the conversion of the methyl ester into other alkyl esters (e.g., ethyl, benzyl). This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification (e.g., using sulfuric acid or p-toluenesulfonic acid) proceeds via protonation of the carbonyl oxygen, making it more electrophilic for attack by the new alcohol. Base-catalyzed transesterification typically uses an alkoxide base corresponding to the new alcohol (e.g., sodium ethoxide for conversion to an ethyl ester) to avoid simple hydrolysis. This method provides access to a variety of ester derivatives for further synthetic modifications or to alter the compound's physical properties.
| Catalyst | Reactant Alcohol (R'-OH) | Conditions | Product |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | Ethanol | Reflux | Ethyl N-Boc-2-oxopiperidine-3-carboxylate |
| Base (e.g., NaOBn) | Benzyl (B1604629) Alcohol | Heating | Benzyl N-Boc-2-oxopiperidine-3-carboxylate |
The methyl ester can be converted directly into an amide through reaction with a primary or secondary amine, a process known as aminolysis. This reaction often requires elevated temperatures to proceed at a reasonable rate. Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using a standard peptide coupling agent (e.g., DCC, EDC) to form the amide bond under milder conditions. Direct amidation of esters can also be facilitated by certain catalysts. researchgate.net The synthesis of N-methyl amides, for example, can be achieved from carboxylic acids using specific catalytic systems. nih.gov These methods would yield N-substituted N-Boc-2-oxopiperidine-3-carboxamides, which are valuable precursors for various biologically active molecules.
| Method | Reagents | Conditions | Product |
|---|---|---|---|
| Direct Aminolysis | Amine (R'R''NH) | Heating | N,N-Disubstituted N-Boc-2-oxopiperidine-3-carboxamide |
| Two-step (via acid) | 1. NaOH, H₂O 2. Amine, Coupling Agent (e.g., EDC) | Room Temperature | N,N-Disubstituted N-Boc-2-oxopiperidine-3-carboxamide |
Transformations of the Piperidine (B6355638) Ring System
Ring-Opening Reactions and Rearrangements
The chemical literature on N-substituted piperidines indicates that ring-opening reactions can be achieved through various means, often yielding linear amino-aldehyde or amino-acid derivatives. Photooxidation, for instance, has been shown to selectively convert N-arylamino-piperidines into the corresponding acyclic aminoaldehydes under mild conditions. researchgate.net Another powerful method involves the oxidative cleavage of carbon-carbon double bonds within cyclic systems to produce reactive dicarbonyl intermediates, which can then be used in subsequent cyclization or functionalization steps. nih.gov
For this compound specifically, the presence of the lactam (a cyclic amide) functionality suggests that ring-opening would typically occur via hydrolysis of the amide bond. This process generally requires treatment with strong acid or base to yield a linear δ-amino acid derivative. The reaction pathway for N-alkyl pyrrolidines, a related class of cyclic amines, has been shown to be dependent on the nitrogen substituent, leading to either ring-opening or N-dealkylation. researchgate.net Computational studies support that the energy difference between the transition states for these competing pathways determines the final product distribution. researchgate.net While specific studies on the target molecule are not prevalent, these general principles of cyclic amine and lactam chemistry are applicable.
Derivatization of the Piperidine Nitrogen (after Boc deprotection)
The tert-butoxycarbonyl (Boc) group is a standard protecting group for the piperidine nitrogen, and its removal is a key step to enable further functionalization. Cleavage of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), unmasks the secondary amine. This amine is a nucleophilic center that can readily participate in a wide array of bond-forming reactions.
Common derivatization strategies for the piperidine nitrogen include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce a variety of alkyl or functionalized alkyl chains. researchgate.net
Reductive Amination: Condensation with aldehydes or ketones to form an iminium ion intermediate, which is then reduced in situ to yield N-substituted piperidines. researchgate.net
N-Arylation: Coupling with aryl halides or arylboronic acids, often catalyzed by transition metals like palladium or copper, to form N-aryl piperidines. beilstein-journals.orgacs.orgacs.org
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Aza-Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, which serves to introduce a three-carbon chain. researchgate.net
A study on the derivatization of a piperidine scaffold reported successful two-carbon elongation via alkylation with bromoacetonitrile (B46782) and 2-iodoethanol, and three-carbon modification through an aza-Michael reaction with acrylonitrile. researchgate.net Another approach describes a copper-catalyzed N-arylation of N-amino piperidines with cyclic diaryliodonium salts, showcasing a method to form N-N linked bis-heterocycles. acs.orgacs.org
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., bromoacetonitrile) | N-Alkylpiperidines | researchgate.net |
| Aza-Michael Addition | Acrylonitrile, tert-butyl acrylate | β-Amino Propionitrile/Ester Derivatives | researchgate.net |
| N-Arylation (Copper-catalyzed) | Cyclic Diaryliodonium Salts | N-Arylpiperidines | acs.orgacs.org |
| N-Arylation (Palladium-catalyzed) | Aryl Bromides | N-Arylpiperidines | beilstein-journals.org |
Palladium-Catalyzed Arylation and C-H Functionalization
Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for modifying complex molecules. In the context of N-Boc-piperidines, palladium-catalyzed C(sp³)–H arylation has emerged as a particularly valuable transformation, allowing for the direct introduction of aryl groups at various positions on the piperidine ring. capes.gov.brresearchgate.netrsc.org This approach avoids the need for pre-functionalization, thereby increasing synthetic efficiency. The presence of the N-Boc group is crucial, as it serves to direct the metallation to the α-position (C2 or C6). beilstein-journals.orgnih.gov
Ligand-Controlled Regioselectivity in Arylation
A significant challenge in the C-H functionalization of N-Boc-piperidine is controlling the site of reaction. The C-H bonds at the α-position (C2) are electronically activated by the adjacent nitrogen atom, making them the default site for many reactions. researchgate.net However, groundbreaking research has demonstrated that the regioselectivity of palladium-catalyzed arylation can be precisely controlled by the choice of phosphine (B1218219) ligand. capes.gov.brresearchgate.netrsc.org
This control is achieved through a "migratory cross-coupling" mechanism. The reaction initiates with the expected C-H activation at the α-position to form a palladacycle. From this common intermediate, the reaction can proceed down two different pathways:
α-Arylation: A direct reductive elimination from the α-palladated intermediate yields the 2-arylpiperidine product. This pathway is favored when using rigid, sterically demanding biarylphosphine ligands. capes.gov.brresearchgate.net
β-Arylation: In the presence of more flexible biarylphosphine ligands, the palladium complex can undergo a β-hydride elimination followed by a re-insertion, effectively "walking" the palladium atom to the β-position (C3). Subsequent reductive elimination from this β-palladated intermediate furnishes the 3-arylpiperidine product. capes.gov.brresearchgate.netrsc.org
This ligand-controlled switching of regioselectivity provides a powerful tool for synthesizing either 2-aryl or 3-aryl piperidines from the same starting material. capes.gov.brresearchgate.net
| Ligand Type | Example Ligand | Primary Product | Selectivity Control | Reference |
|---|---|---|---|---|
| Flexible Biarylphosphine | cBRIDP | β-Arylated (C3) | Favors Pd migration before elimination | capes.gov.brresearchgate.net |
| Rigid Biarylphosphine | RuPhos | α-Arylated (C2) | Favors direct reductive elimination | capes.gov.brresearchgate.net |
Mechanisms of C-H Functionalization in Piperidine Systems
The mechanism of palladium-catalyzed C-H functionalization in N-Boc-piperidine systems has been the subject of both experimental and computational studies. capes.gov.bracs.org For arylations directed to positions other than the electronically favored α-carbon, the process often begins with a directed lithiation. The N-Boc group directs a strong base, like sec-butyllithium, to deprotonate the α-C-H bond. beilstein-journals.orgnih.gov
In migratory cross-coupling reactions that yield β-arylated products, the proposed mechanism proceeds as follows: capes.gov.brresearchgate.netnih.gov
α-Lithiation: The N-Boc group directs the deprotonation of the C2 position.
Transmetallation: The resulting organolithium species is transmetallated, often to an organozinc reagent, which then transmetallates to a palladium(0) complex that has undergone oxidative addition with an aryl halide. This forms an α-alkylpalladium(II) intermediate. nih.gov
β-Hydride Elimination: The palladium complex undergoes β-hydride elimination to form a palladium-hydride species and a piperideine intermediate.
Migratory Insertion: The palladium-hydride re-inserts into the piperideine double bond, with the regiochemistry of this step leading to the formation of a more stable β-alkylpalladium(II) intermediate.
Reductive Elimination: This is the product-forming and selectivity-determining step. The choice of ligand influences the energy barrier of reductive elimination from either the α- or β-palladated intermediate, thereby controlling the final product distribution. capes.gov.brresearchgate.net
For C-H arylations at the C4 position, which are often achieved using a directing group tethered to the molecule, the mechanism typically involves the formation of a six-membered palladacycle via a concerted metalation-deprotonation (CMD) pathway. acs.org Computational studies have shown that for these systems, the relative energy barriers of oxidative addition and reductive elimination determine the stereochemical outcome of the reaction. acs.org
Applications in Advanced Organic Synthesis
Methyl N-Boc-2-oxopiperidine-3-carboxylate as a Chiral Pool Starting Material
The strategic use of readily available, enantiomerically pure natural products as starting materials, known as chiral pool synthesis, is a cornerstone of modern asymmetric synthesis. Chiral non-racemic piperidines are significant scaffolds in medicinal chemistry and natural product synthesis. This compound, when derived from chiral precursors, serves as an excellent starting point for the synthesis of enantiomerically enriched piperidine (B6355638) derivatives.
For instance, starting from enantiopure (R)- and (S)-piperidine-3-carboxylic acids, the corresponding chiral versions of this compound can be prepared. nih.govnih.gov These chiral building blocks are instrumental in the synthesis of novel heterocyclic amino acids. nih.govnih.gov The synthesis involves converting the N-Boc protected piperidine-3-carboxylic acids into their corresponding β-keto esters, which are key intermediates for further elaboration. nih.govmdpi.com This approach leverages the inherent chirality of the starting material to introduce stereocenters that are maintained throughout the synthetic sequence, providing access to complex chiral molecules. The use of compounds like L-phenylalanine and L-malic acid as chiral pool starting materials for other complex molecules highlights the importance and power of this synthetic strategy. researchgate.netresearchgate.net
Utility as a Building Block for Complex Heterocyclic Systems
The chemical reactivity of this compound makes it a valuable precursor for a variety of complex heterocyclic systems. The presence of the ketone and ester functionalities allows for reactions that can construct new rings onto the existing piperidine core.
One of the most common methods for synthesizing pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comresearchgate.net this compound, as a β-keto ester, fits this role perfectly.
The synthesis of pyrazole (B372694) derivatives from this starting material typically begins with its conversion into a more reactive β-enamino diketone. nih.govmdpi.com This is achieved by reacting the β-keto ester with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.govmdpi.com The resulting enamine is then treated with various substituted hydrazines to yield a range of pyrazole-4-carboxylates. nih.govnih.gov This reaction is highly regioselective, affording the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products. nih.govnih.gov Further N-alkylation can be performed on the tautomeric NH-pyrazoles to introduce additional diversity. nih.govnih.gov
Table 1: Synthesis of Pyrazole Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| β-Enamino diketone 3a | Phenylhydrazines | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates (5b-h) | Fair to Good | nih.gov |
| β-Enamino diketone 3a | Methylhydrazine | tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate (5i) | 51% | nih.gov |
| Ester 5a | 2N NaOH, methanol (B129727) | Pyrazole-4-carboxylic acid 9a | - | mdpi.com |
| Esters 5j, 5k | 2N NaOH, methanol | Chiral pyrazole-4-carboxylic acids (R)-9b, (S)-9c | - | mdpi.com |
Data is illustrative of the synthetic scope.
Spiropiperidines, which feature a spirocyclic junction involving a piperidine ring, have gained significant attention in drug discovery for exploring three-dimensional chemical space. rsc.org While the direct use of this compound for spiropiperidine synthesis is not extensively detailed in the provided context, the synthesis of 2-spiropiperidines often involves the cyclization of δ-amino-β-ketoesters. whiterose.ac.uk This suggests that derivatives of this compound could be viable precursors for such structures. The general strategies for spiropiperidine synthesis involve either forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring onto a carbocycle or heterocycle. rsc.org
The piperidine ring is a common structural motif in many natural products and drug candidates. mdma.ch Piperidones, such as the core structure of this compound, often serve as advanced intermediates that can be converted into various fused heterocyclic systems. mdma.ch The reactivity of the β-keto ester allows for annulation reactions, where an additional ring is fused to the piperidine scaffold. These reactions can lead to the formation of bicyclic and polycyclic systems, which are of significant interest in medicinal chemistry. For example, the synthesis of pyrazolo[4,3-b]pyridines has been achieved using pyrazole precursors, demonstrating a strategy that could be adapted from piperidine-fused pyrazoles. chim.it
Intermediate in Natural Product Synthesis
The structural features of this compound make it a useful intermediate in the total synthesis of natural products, particularly alkaloids.
The piperidine ring is a ubiquitous structural element in a vast number of alkaloids. mdma.ch Synthetic strategies toward these natural products often rely on the construction of a substituted piperidine ring at a key stage. The functional handles present in this compound allow for the introduction of various substituents and further transformations required to elaborate the complex structures of alkaloids. For example, the synthesis of 2-spiropiperidines, which are found in some natural products, highlights a potential application pathway. rsc.org Furthermore, the stereoselective synthesis of substituted piperidines is crucial for accessing specific alkaloid isomers, and chiral pool approaches starting from materials like (R)- or (S)-piperidine-3-carboxylic acid are directly relevant to this goal. nih.govnih.gov
Synthesis of Other Biologically Active Compounds
The unique structural framework of this compound serves as a foundational element for the synthesis of a variety of biologically active compounds. The inherent functionalities of this lactam-based β-keto ester allow for diverse chemical transformations, leading to molecules with significant therapeutic potential.
A notable application is in the synthesis of 4-arylpiperidine-3-carbinols. google.com These compounds are crucial intermediates in the production of several pharmaceutical agents, including the well-known antidepressant paroxetine (B1678475). google.com In these synthetic pathways, the 2-oxopiperidine-3-carboxylate core is modified and ultimately reduced to form the desired piperidine carbinol structure. google.com This transformation highlights the utility of the parent compound as a masked piperidine scaffold that can be elaborated and functionalized to achieve a target molecule with established biological activity.
Role in Medicinal Chemistry and Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound provides chemists with a sophisticated and adaptable building block to incorporate this important motif into new drug candidates.
Scaffold for Heterocyclic Amino Acids
Heterocyclic amino acids are non-proteinogenic amino acids that have become increasingly important in modern drug discovery. nih.gov They serve as crucial building blocks for creating novel peptides and peptidomimetics with enhanced stability, conformational rigidity, and biological activity. nih.gov
This compound and closely related β-keto esters derived from N-Boc-piperidine-3-carboxylic acid are ideal scaffolds for synthesizing novel heterocyclic amino acids. nih.govnih.govmdpi.com A key synthetic strategy involves the reaction of these β-keto ester derivatives with hydrazine compounds. nih.govnih.gov This condensation reaction leads to the formation of pyrazole rings, effectively merging the piperidine scaffold with a new heterocyclic system to create complex amino acid analogues. nih.govnih.govmdpi.com This method allows for the regioselective synthesis of a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are valuable as both chiral and achiral building blocks for further chemical exploration. nih.govnih.gov
Table 1: Synthesis of Pyrazole-Based Heterocyclic Amino Acids This table showcases examples of novel heterocyclic compounds synthesized from N-Boc-piperidine-derived β-keto esters, demonstrating the role of the core structure as a versatile scaffold.
| Starting Piperidine Derivative | Reagent | Resulting Heterocyclic Amino Acid Type | Reference |
|---|---|---|---|
| N-Boc-piperidine β-keto ester | Phenylhydrazine | 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate | nih.govmdpi.com |
| N-Boc-piperidine β-keto ester | Methylhydrazine | 5-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate | nih.govmdpi.com |
| N-Boc-piperidine β-keto ester | Hydrazine hydrate | Tautomeric NH-pyrazole (precursor for N-alkylation) | nih.govnih.gov |
Precursor for Pharmaceutical Intermediates
One of the most critical roles of this compound is its function as a precursor for key pharmaceutical intermediates. Its structure is embedded within the synthetic routes of complex drugs, providing a reliable starting point for multi-step syntheses.
The synthesis of the antidepressant paroxetine provides a clear example of this application. Derivatives of 2-oxopiperidine-3-carboxylate, such as ethyl trans-4(p-fluorophenyl)-1-methyl-2-oxopiperidine-3-carboxylate, are documented intermediates in various synthetic routes to paroxetine. google.com These intermediates are subsequently reduced to form the core (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine structure of the final drug. google.comdrugfuture.com The 2-oxo group and the 3-carboxylate function in the precursor molecule are essential handles for introducing the required stereochemistry and functionality. The use of this building block facilitates the efficient and controlled construction of these complex and commercially significant pharmaceutical agents. google.com
Table 2: Role as a Precursor in Pharmaceutical Synthesis This table illustrates the progression from a 2-oxopiperidine-3-carboxylate core to a key intermediate for the synthesis of the drug paroxetine.
| Precursor Class | Key Intermediate Formed | Target Pharmaceutical | Reference |
|---|---|---|---|
| Aryl-substituted 2-oxopiperidine-3-carboxylate | 4-Arylpiperidine-3-carbinol | Paroxetine | google.com |
| (rac)-(trans)-4-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid ethyl ester | (rac)-(trans)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Paroxetine | drugfuture.com |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometry, energy, and reactivity of molecules.
DFT calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. For Methyl N-Boc-2-oxopiperidine-3-carboxylate, which is a cyclic β-keto ester, DFT can be used to model reactions such as enolate formation, alkylations, and condensations. researchgate.net The mechanism for the N-acylation of related lactam systems has been successfully explored using DFT, identifying rate-determining steps and the Gibbs energy barrier of the catalytic cycle. rsc.org
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows for the determination of activation barriers, which are crucial for understanding reaction kinetics. For instance, in catalyzed reactions, DFT can model the interaction of the substrate with the catalyst, as shown in studies of N-heterocyclic carbene (NHC)-catalyzed cycloadditions, to determine the rate- and stereoselectivity-determining steps. nih.gov Similarly, DFT could be applied to understand intramolecular condensation reactions involving the ester and ketone functionalities within the molecule, a process that is known to proceed under neutral conditions via palladium enolates in related systems. nih.gov
The six-membered piperidinone ring in this compound is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The relative stability of these conformers is dictated by steric and electronic effects, including the presence of the bulky N-Boc group and the sp²-hybridized ketone and ester carbons.
DFT calculations can be used to perform a thorough conformational analysis. By systematically rotating the key dihedral angles of the molecule and calculating the energy at each point, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. Studies on related cyclic β-diketones have shown that keto-enol tautomerism is a high-energy process, and the stability of different forms can be significantly influenced by the ring size and solvent effects. researchgate.netacs.org For the title compound, DFT would elucidate the energetic cost of ring inversion and the rotational barriers of the N-Boc and carboxylate substituents.
| Conformer | Substituent Position (C3-Ester) | Relative Energy (kcal/mol) | Key Structural Feature |
|---|---|---|---|
| Chair | Axial | +2.5 | Significant 1,3-diaxial strain with the N-Boc group. |
| Chair | Equatorial | 0.0 | Most stable conformation, minimizes steric clash. |
| Twist-Boat | - | +5.8 | Avoids some eclipsing interactions but has higher torsional strain. |
| Boat | - | +7.2 | High energy due to eclipsing interactions and flagpole steric clash. |
Note: The data in the table above is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT conformational analysis, based on principles from studies on related piperidones.
DFT is a powerful tool for predicting where and how a molecule will react. This is often achieved through the analysis of Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP). researchgate.net
FMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates the region of the molecule most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). For this compound, the HOMO is expected to be located on the enolizable portion of the β-keto ester, while the LUMO would be centered on the carbonyl carbons.
MEP Analysis: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (typically colored red) are susceptible to electrophilic attack, whereas electron-poor regions (colored blue) are prone to nucleophilic attack. This allows for the prediction of regioselectivity in reactions with various reagents.
| Calculated Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons; related to ionization potential and nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available empty orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: The values in this table are for illustrative purposes.
Molecular Modeling and Simulations
Beyond static DFT calculations, molecular modeling encompasses a range of techniques, including molecular mechanics and dynamics simulations, to understand the behavior of molecules over time.
Molecular models of this compound allow for a detailed examination of the spatial relationships between its functional groups. The bulky tert-butyl component of the Boc protecting group exerts significant steric influence, which can restrict the conformational freedom of the piperidinone ring and the adjacent methyl carboxylate group. Modeling can quantify the steric strain and non-covalent interactions (e.g., van der Waals forces) that dictate the molecule's preferred three-dimensional shape. These techniques are foundational to drug design, which relies on understanding the stereochemical complementarity between a small molecule and its biological target. nih.gov
The carbon atom at the 3-position is a stereocenter, meaning reactions at this site can lead to different stereoisomers. Molecular modeling is crucial for predicting and rationalizing the stereochemical course of such reactions. By calculating the transition state energies for the formation of different stereoisomeric products, chemists can predict which isomer will be favored.
For example, in the alkylation of the enolate derived from this compound, the electrophile can approach from two different faces of the molecule. Computational modeling can determine the energy barriers for both approaches. The pathway with the lower activation energy will be the dominant one, thus explaining the observed stereoselectivity. This approach has been successfully used to explain the high trans-stereoselectivity in the synthesis of β-lactams and to determine the absolute configuration of chiral piperidines by comparing calculated and experimental spectra. researchgate.netbohrium.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery and development for predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and optimizing lead compounds.
A comprehensive search of scientific literature and chemical databases was conducted to identify QSAR studies performed on derivatives of this compound. The search included terms such as "Quantitative Structure-Activity Relationship," "QSAR," "3D-QSAR," "CoMFA," and "CoMSIA" in conjunction with the compound name and its structural class.
Despite the importance of the piperidine (B6355638) scaffold in medicinal chemistry, as evidenced by numerous QSAR studies on various piperidine-containing series, no specific QSAR studies have been published for derivatives of this compound. nih.govmdpi.comnih.gov While QSAR models have been developed for other classes of piperidine and piperazine (B1678402) derivatives to elucidate the structural requirements for various biological activities, these findings are not directly applicable to the derivatives of the specific compound . mdpi.comnih.govnih.govnih.gov
The absence of such studies indicates a potential area for future research. The development of QSAR models for derivatives of this compound could provide valuable insights into their structure-activity landscape and guide the design of novel analogs with enhanced biological profiles for various therapeutic targets.
Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of Methyl N-Boc-2-oxopiperidine-3-carboxylate. It provides detailed information about the hydrogen, carbon, and nitrogen environments within the molecule. The presence of the N-Boc (tert-butoxycarbonyl) group often introduces complexity into the NMR spectra due to restricted rotation around the N-C(O) amide bond, which can lead to the appearance of multiple conformers (rotamers) in solution at room temperature. researchgate.netwhiterose.ac.uk This phenomenon may result in the broadening or duplication of signals. researchgate.net
The ¹H and ¹³C NMR spectra are interpreted by assigning specific chemical shifts (δ) in parts per million (ppm) to each unique nucleus in the molecule. Coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the methyl ester, and the tert-butyl group of the Boc protector. The proton at the C3 position (the chiral center) would typically appear as a multiplet, with its chemical shift and multiplicity influenced by the neighboring protons at the C4 position. The piperidine ring protons at C4, C5, and C6 would present as complex multiplets in the aliphatic region of the spectrum. The large tert-butyl group of the Boc protecting group would yield a characteristic sharp singlet integrating to nine protons, while the methyl ester group would produce a singlet integrating to three protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. Key resonances include those for the two carbonyl carbons (the amide C=O at C2 and the ester C=O), the quaternary carbon and methyl carbons of the Boc group, the methoxy (B1213986) carbon of the ester, and the individual carbons of the piperidine ring (C2, C3, C4, C5, C6). The chemical shifts of the piperidine ring carbons are influenced by the substituents and the ring conformation. researchgate.net
¹⁵N NMR Spectroscopy: ¹⁵N NMR can offer valuable information regarding the nitrogen atom of the piperidine ring. The chemical shift of the nitrogen is sensitive to its chemical environment, including the presence of the electron-withdrawing Boc group. mdpi.comnih.gov For related N-Boc-piperidinyl pyrazoles, ¹⁵N chemical shifts for the N-Boc nitrogen have been reported in the range of -292 to -294 ppm. nih.gov
Interactive Data Table: Predicted NMR Data for this compound Below are the anticipated chemical shift ranges based on data from structurally similar compounds. researchgate.netnih.govrsc.orgchemicalbook.comorganicchemistrydata.orgrsc.org
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O (Ester) | - | ~170-175 |
| C=O (Amide, C2) | - | ~170-175 |
| C3 | Multiplet | ~50-60 |
| C4 | Multiplet | ~20-30 |
| C5 | Multiplet | ~20-30 |
| C6 | Multiplet | ~40-50 |
| O-CH₃ (Ester) | Singlet, ~3.7 | ~52 |
| N-Boc C(CH₃)₃ | - | ~80 |
| N-Boc C(CH₃)₃ | Singlet, ~1.4-1.5 | ~28 |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, helping to trace the connectivity of protons within the piperidine ring. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled, typically those on adjacent carbon atoms.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This is crucial for assigning the resonances of the protonated carbons in the piperidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com It is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyls (C2 and the ester C=O) and the C3 carbon, by showing correlations from protons to these carbons. For example, correlations from the C3-H to the ester carbonyl and C2 amide carbonyl would be expected. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov NOESY is valuable for determining the stereochemistry and preferred conformation of the molecule in solution, including the relative orientation of substituents on the piperidine ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. mdpi.comnih.gov
For this compound (C₁₂H₁₉NO₅), the expected exact mass can be precisely calculated. In HRMS analysis using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high accuracy of the measured mass helps to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. researchgate.net
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands for the carbonyl groups. The ester carbonyl (C=O) and the amide carbonyl (C=O) of the lactam ring typically absorb in the region of 1680-1750 cm⁻¹. rsc.org The C=O stretch of the Boc group urethane (B1682113) carbonyl also appears in this region, often around 1690 cm⁻¹. whiterose.ac.uk Other characteristic bands would include C-H stretching vibrations for the aliphatic and methyl groups (around 2850-3000 cm⁻¹) and C-O stretching vibrations for the ester and ether linkages of the Boc group (around 1100-1300 cm⁻¹). nih.gov
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1735-1750 |
| C=O (Amide/Lactam) | Stretch | ~1680-1700 |
| C=O (Boc Urethane) | Stretch | ~1690-1710 |
| C-H (Aliphatic) | Stretch | ~2850-3000 |
| C-O | Stretch | ~1100-1300 |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Carbonyl stretches are also observable in Raman spectra, as are vibrations of the carbon skeleton.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the piperidine ring. It would also definitively establish the relative stereochemistry in the crystal lattice. This technique has been successfully applied to determine the solid-state structure of related Boc-protected heterocyclic compounds. researchgate.netwhiterose.ac.ukresearchgate.net
Chiral Analysis Techniques (e.g., Chiral HPLC)
The C3 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique used to separate and quantify these enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. google.com By comparing the chromatogram of a sample to that of a racemic standard and pure enantiomeric standards, the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample can be accurately determined. whiterose.ac.uk This is critical in asymmetric synthesis where the goal is to produce one enantiomer selectively.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing Methyl N-Boc-2-oxopiperidine-3-carboxylate, and how should they be applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the Boc group (tert-butyl signals at ~1.4 ppm for ) and the piperidinone ring structure. Analyze splitting patterns for the ester carbonyl and ketone groups .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 210–254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
- Gas Chromatography (GC) : Use GC-MS to detect volatile byproducts or residual solvents (e.g., methanol from synthesis). Select a polar column (e.g., DB-WAX) with temperature programming for separation .
Q. How is this compound typically synthesized, and what are critical reaction conditions?
- Methodological Answer :
- Boc Protection Strategy : React 2-oxopiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) using a base (e.g., DMAP or TEA) to activate the amine. Monitor pH to prevent premature deprotection .
- Esterification : Methylate the carboxylic acid using methyl chloride or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃). Control temperature (<40°C) to avoid side reactions like ketone reduction .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Collect high-resolution X-ray data (≤1.0 Å) to resolve torsional angles of the piperidinone ring. Apply twin refinement if crystal twinning is observed .
- Electron Density Maps : Analyze residual density around the Boc group to confirm tert-butyl geometry and exclude alternative conformations. Compare experimental data with DFT-optimized structures .
Q. How should researchers address discrepancies in reported stability or melting points of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform DSC under nitrogen to determine the exact melting range. Compare results with literature values, noting that impurities or polymorphs can shift melting points by 5–10°C .
- Accelerated Stability Studies : Store samples under controlled humidity (≤30% RH) and temperature (4°C) to assess decomposition. Monitor via HPLC for degradation products like free piperidinone .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMO). The ketone group’s LUMO energy indicates susceptibility to nucleophilic attack. Compare activation barriers for Boc deprotection under acidic vs. basic conditions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMF) to predict reaction pathways. Identify steric hindrance from the Boc group during ester hydrolysis .
Experimental Design & Data Contradictions
Q. How to design experiments to minimize respiratory and dermal exposure during handling?
- Methodological Answer :
- Engineering Controls : Use fume hoods for weighing and reactions. Implement glove boxes for air-sensitive steps (e.g., Boc deprotection with TFA) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles. Refer to GHS hazard codes (Category 2 for skin/eye irritation) from safety data sheets .
Q. How to reconcile conflicting NMR data for this compound across different solvent systems?
- Methodological Answer :
- Solvent Referencing : Acquire NMR spectra in deuterated DMSO and CDCl₃. Note chemical shift differences due to hydrogen bonding in DMSO (e.g., upfield shifts for NH groups) .
- 2D NMR Validation : Use HSQC and HMBC to assign overlapping signals. For example, distinguish between piperidinone C=O and ester C=O carbons via -HMBC correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
